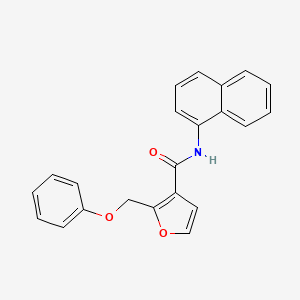
N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects on living organisms have been extensively studied.
科学的研究の応用
Synthesis and Reactivity
- Naphthalen-1-yl-furan carboxamide derivatives have been synthesized through various chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were explored by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatments to obtain corresponding thioamide and oxidized forms, which were then subjected to electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Material Science Applications
- Naphthalene diimide (NDI) compounds, closely related to the specified compound, have been extensively studied for their applications in material science, including their use in supramolecular chemistry, sensors, molecular switching devices, and catalysis. These applications leverage the electronic and spectroscopic properties of NDIs, making them suitable for a wide range of material science applications (Kobaisi et al., 2016).
Organic Electronics and Sensing
- Naphthalene diimide-based compounds have shown potential in organic electronics, particularly as n-type materials for organic field-effect transistors (OFETs). The synthesis and characterization of thiophene-containing naphthalene diimide n-type copolymers have demonstrated their applicability in OFETs, with electron mobilities being significantly affected by the thiophene content in the polymer backbone (Durban, Kazarinoff, & Luscombe, 2010).
Analytical and Sensing Technologies
- Derivatives of naphthalene diimides have been utilized in the development of fluorescent films for sensing applications. Modifications to the NDI core have led to compounds with good self-assembly properties and sensitivity to specific analytes, such as aniline vapor. This illustrates the potential of N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide derivatives in the development of novel sensing materials and devices (Fan et al., 2016).
特性
IUPAC Name |
N-naphthalen-1-yl-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-22(23-20-12-6-8-16-7-4-5-11-18(16)20)19-13-14-25-21(19)15-26-17-9-2-1-3-10-17/h1-14H,15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLBOSKUWYQNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

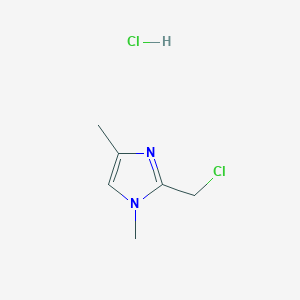
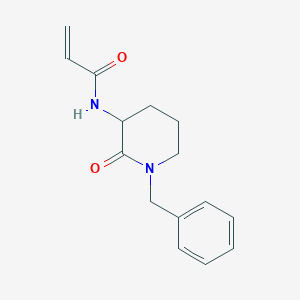
![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)
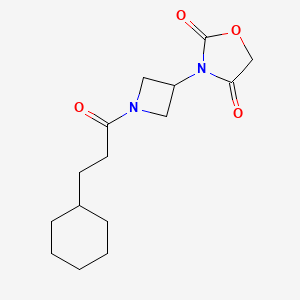
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
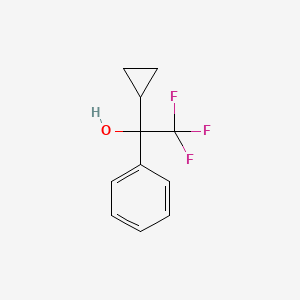
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)
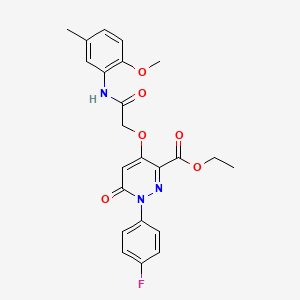
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
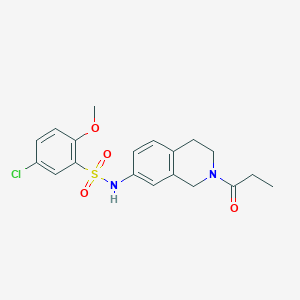
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)